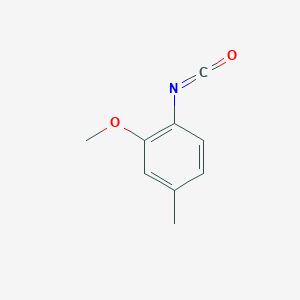
1-Isocyanato-2-methoxy-4-methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Isocyanato-2-methoxy-4-methylbenzene is an organic compound with the molecular formula C9H9NO2. It is a derivative of benzene, featuring an isocyanate group (-NCO) attached to the benzene ring along with methoxy (-OCH3) and methyl (-CH3) substituents
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Isocyanato-2-methoxy-4-methylbenzene can be synthesized through the reaction of 2-methoxy-4-methylphenylamine with phosgene (COCl2). The reaction typically occurs in an inert solvent such as dichloromethane under controlled temperature conditions to prevent decomposition of the isocyanate group.
Industrial Production Methods: In an industrial setting, the production of this compound involves the use of large-scale reactors with precise temperature and pressure controls. The process may also include purification steps such as distillation or recrystallization to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions: 1-Isocyanato-2-methoxy-4-methylbenzene undergoes various chemical reactions, including:
Nucleophilic Addition: The isocyanate group reacts with nucleophiles such as amines or alcohols to form ureas or carbamates, respectively.
Electrophilic Aromatic Substitution: The methoxy and methyl groups activate the benzene ring towards electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Nucleophilic Addition: Reagents like primary amines or alcohols in the presence of a base (e.g., triethylamine) are commonly used.
Electrophilic Aromatic Substitution: Reagents such as nitric acid for nitration or bromine for bromination under acidic conditions.
Major Products Formed:
Ureas and Carbamates: Formed from nucleophilic addition reactions.
Substituted Benzene Derivatives: Formed from electrophilic aromatic substitution reactions.
Scientific Research Applications
1-Isocyanato-2-methoxy-4-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the modification of biomolecules for studying protein interactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of polymers and coatings due to its reactivity with various nucleophiles.
Mechanism of Action
The mechanism of action of 1-isocyanato-2-methoxy-4-methylbenzene primarily involves the reactivity of the isocyanate group. This group can form covalent bonds with nucleophiles, leading to the formation of stable products such as ureas and carbamates. The methoxy and methyl groups on the benzene ring influence the compound’s reactivity by activating the ring towards electrophilic substitution reactions.
Comparison with Similar Compounds
1-Isocyanato-4-methylbenzene: Lacks the methoxy group, resulting in different reactivity and applications.
1-Isocyanato-2-methoxybenzene: Lacks the methyl group, affecting its chemical behavior and uses.
Uniqueness: 1-Isocyanato-2-methoxy-4-methylbenzene is unique due to the presence of both methoxy and methyl groups, which enhance its reactivity and make it suitable for a wider range of applications compared to its simpler counterparts.
Properties
Molecular Formula |
C9H9NO2 |
|---|---|
Molecular Weight |
163.17 g/mol |
IUPAC Name |
1-isocyanato-2-methoxy-4-methylbenzene |
InChI |
InChI=1S/C9H9NO2/c1-7-3-4-8(10-6-11)9(5-7)12-2/h3-5H,1-2H3 |
InChI Key |
XAUHPLSATVSUHQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)N=C=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















